3-(1,3-dihydro-2H-isoindol-2-yl)aniline
Overview
Description
3-(1,3-dihydro-2H-isoindol-2-yl)aniline is an organic compound with the molecular formula C14H14N2. It is a derivative of isoindoline and aniline, characterized by the presence of an isoindoline ring attached to an aniline moiety.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .
Pharmacokinetics
The compound is a solid at room temperature . Its bioavailability, metabolism, and excretion patterns remain to be elucidated.
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
3-(1,3-dihydro-2H-isoindol-2-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the expression of certain genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity . This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For example, it may act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic reactions. The effects on metabolite levels and metabolic pathways are important for understanding the overall impact of this compound on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline typically involves the reaction of isoindoline derivatives with aniline under specific conditions. One common method is the condensation reaction between isoindoline and aniline in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dihydro-2H-isoindol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2, OH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated isoindoline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(1,3-dihydro-2H-isoindol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group.
Lenalidomide: Contains an isoindoline ring and is used as an anticancer agent.
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: Another isoindoline derivative with different functional groups.
Uniqueness
3-(1,3-dihydro-2H-isoindol-2-yl)aniline is unique due to its specific combination of an isoindoline ring and aniline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTTYJQILUUYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653390 | |
Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-98-8 | |
Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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